Eletriptan N-Oxide

Pharmaceutical impurity profiling HPLC method validation Relative retention time

Eletriptan N-Oxide (CAS 1217641-89-8) is the authentic N-oxide impurity reference standard for ANDA-focused analytical QC and stability studies. Its characteristic HPLC RRt 0.72 vs. parent eletriptan (RRt 1.00) and unique LC-MS/MS fragmentation (neutral loss 16 Da) make it irreplaceable for system suitability. Unlike the N-desmethyl metabolite, this inactive degradant requires specific low-temperature storage due to hygroscopicity. Substituting with any other triptan impurity compromises method specificity and regulatory compliance. Ideal for ICH Q1A(R2) forced degradation quantification and DMPK metabolite identification.

Molecular Formula C22H26N2O3S
Molecular Weight 398.53
CAS No. 1217641-89-8
Cat. No. B601686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEletriptan N-Oxide
CAS1217641-89-8
Synonyms3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide
Molecular FormulaC22H26N2O3S
Molecular Weight398.53
Structural Identifiers
SMILESC[N+]1(CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-]
InChIInChI=1S/C22H26N2O3S/c1-24(25)12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-28(26,27)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-,24?/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Beige to Light Tan Solid

Structure & Identifiers


Interactive Chemical Structure Model





Eletriptan N-Oxide (CAS 1217641-89-8) – Chemical Identity, Impurity Classification, and Analytical Reference Standard Overview


Eletriptan N-Oxide (CAS 1217641-89-8) is the N-oxide derivative of the second-generation triptan anti-migraine agent eletriptan. It is formally classified as an eletriptan process-related and degradative impurity [1], and is also recognized as a minor human metabolite arising from CYP450-mediated N-oxidation [2]. The compound is supplied primarily as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial manufacturing of eletriptan active pharmaceutical ingredient (API) [3]. Its molecular formula is C22H26N2O3S, with a monoisotopic mass of 398.17 Da, and it is typically provided at >95% HPLC purity as a pale beige to light tan solid .

Why Eletriptan N-Oxide Cannot Be Substituted with Other Triptan Impurities or the Parent Drug in Analytical and Bioanalytical Workflows


Generic substitution among triptan-related impurities is invalid because Eletriptan N-Oxide possesses a unique chromatographic signature (RRt 0.72 vs. parent), distinct ionization and fragmentation behavior, and a specific regulatory acceptance threshold in the context of eletriptan API purity [1]. Unlike the active N-desmethyl metabolite, the N-oxide lacks vasoactive pharmacology, making it unsuitable as a surrogate for pharmacological studies [2]. Furthermore, the compound is markedly hygroscopic relative to the parent base, necessitating specific handling and storage protocols not required for other eletriptan impurities . These physicochemical, analytical, and biological divergences mean that substituting Eletriptan N-Oxide with a different triptan impurity or the parent drug would compromise method accuracy, system suitability, and regulatory compliance.

Eletriptan N-Oxide (CAS 1217641-89-8) – Differential Evidence vs. Closest Comparators


Reversed-Phase HPLC Retention: Eletriptan N-Oxide vs. Eletriptan

In the HPLC method disclosed for resolving eletriptan from its N-oxide impurity, Eletriptan N-Oxide elutes with a relative retention time (RRt) of 0.72 compared to the eletriptan parent peak (assigned RRt 1.00) [1]. This separation is sufficient to enable baseline-resolved quantification of the N-oxide at levels as low as 0.02 area-% in the presence of the main component [1].

Pharmaceutical impurity profiling HPLC method validation Relative retention time

Regulatory Impurity Acceptance Threshold: Eletriptan N-Oxide in Highly Pure API

The U.S. patent application explicitly defines 'highly pure eletriptan' as containing less than 0.15 area-% of the N-oxide impurity, with more stringent embodiments specifying less than 0.05 area-% and most stringently less than 0.02 area-% as measured by HPLC [1]. In contrast, the total purity of the API is specified as >99.9% and up to 99.99% [1].

Pharmaceutical quality control ICH Q3A Impurity specification

Biological Activity Status: Eletriptan N-Oxide vs. N-Desmethyl Eletriptan

The FDA-approved prescribing information for eletriptan hydrobromide states that 'the N-demethylated metabolite of eletriptan is the only known active metabolite,' circulating at 10–20% of parent drug levels and exhibiting vasoconstriction similar to eletriptan [1]. By exclusion, Eletriptan N-Oxide is not recognized as an active metabolite and does not contribute to the therapeutic pharmacology of eletriptan [1].

Drug metabolism Metabolite activity 5-HT1B/1D pharmacology

Hygroscopicity and Physical Stability: Eletriptan N-Oxide vs. Eletriptan Free Base

Vendor technical data describe Eletriptan N-Oxide as 'Very Hygroscopic,' requiring storage under inert atmosphere and protection from moisture . In contrast, eletriptan free base is not classified as particularly hygroscopic under standard conditions. This physical property difference necessitates precise weighing under controlled humidity and use of freshly desiccated material for quantitative NMR or HPLC calibration.

Reference standard storage Hygroscopicity Analytical accuracy

Metabolic Origin and Isoform Specificity: Eletriptan N-Oxide vs. N-Desmethyl Eletriptan

Eletriptan N-Oxide is generated via N-oxidation, a quantitatively minor metabolic pathway. In contrast, the major metabolic route is CYP3A4-mediated N-demethylation to N-desmethyl eletriptan, which accounts for the predominant circulating metabolite at 10–20% of parent exposure [1]. In vitro reaction phenotyping demonstrated that N-demethylation is catalyzed primarily by rCYP3A4 and rCYP2D6, whereas the N-oxide pathway is not discussed as a significant contributor [2]. This differential metabolic partitioning impacts the relevance of the N-oxide as a biomarker in DMPK studies.

CYP450 metabolism N-oxidation vs. N-demethylation In vitro DMPK

Predicted Lipophilicity Shift: Eletriptan N-Oxide vs. Eletriptan

The conversion of the tertiary amine of eletriptan to the N-oxide introduces a formal positive charge and a permanent dipole, substantially reducing lipophilicity. While eletriptan has a predicted LogP of approximately 4.84 [1], the N-oxide is anticipated to have a LogP approximately 1–2 units lower based on class-level behavior of amine N-oxides [2]. This reduction directly explains the earlier elution on reversed-phase HPLC (RRt 0.72) and impacts solvent partitioning behavior in sample preparation.

LogP Polarity Reversed-phase chromatography

Eletriptan N-Oxide (CAS 1217641-89-8) – Application Scenarios Rooted in Quantitative Differentiation


AND A Impurity Quantification: Deploying the N-Oxide as a System Suitability Marker for Eletriptan API Release Testing

In ANDA-focused analytical QC laboratories, Eletriptan N-Oxide reference standard must be used to calibrate the HPLC method that resolves the N-oxide impurity (RRt 0.72) from the eletriptan main peak (RRt 1.00), enabling accurate quantification down to the 0.02 area-% threshold specified in patent literature [1]. The method's specificity depends on the N-oxide standard to set system suitability criteria, as no other eletriptan-related impurity co-elutes at this retention factor.

Forced Degradation Studies: Identifying Oxidative Degradation Pathways in Eletriptan Drug Substance and Product

During oxidative forced degradation of eletriptan drug substance (e.g., H2O2 treatment), Eletriptan N-Oxide is generated as a primary degradation product. Its characteristic HPLC retention (RRt 0.72) and LC-MS parent ion at m/z 399 [M+H]+ confirm its identity [1]. The N-oxide reference standard is essential for quantifying the extent of oxidative degradation and establishing degradation kinetics, which inform ICH Q1A(R2) stability-indicating method validation.

Metabolite Identification in DMPK: Distinguishing Active N-Desmethyl Metabolite from Inactive N-Oxide in Biotransformation Studies

In vitro hepatocyte or human liver microsome incubations with eletriptan produce both N-desmethyl eletriptan (active, major) and Eletriptan N-Oxide (inactive, minor) [1]. The N-oxide reference standard enables definitive chromatographic peak assignment, preventing misidentification of the N-oxide as the N-desmethyl metabolite. Since only the N-desmethyl metabolite contributes to clinical pharmacology (10–20% of parent exposure), accurate differentiation using authentic N-oxide standard is critical for correct DMPK data interpretation [2].

Mass Spectrometry Method Development: Optimizing Ionization and Fragmentation Parameters Using Authentic N-Oxide Standard

The N-oxide functionality introduces a diagnostic neutral loss of 16 Da (oxygen) under CID fragmentation, which distinguishes it from the parent eletriptan and N-desmethyl metabolite. Access to the genuine Eletriptan N-Oxide reference material (purity >95%) enables empirical optimization of MS parameters (declustering potential, collision energy) for MRM transitions in LC-MS/MS impurity methods, ensuring sensitive and selective detection [1].

Quote Request

Request a Quote for Eletriptan N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.